molecular formula C14H8BrNO2 B1584875 1-Amino-4-bromoanthraquinone CAS No. 81-62-9

1-Amino-4-bromoanthraquinone

Cat. No. B1584875
CAS RN: 81-62-9
M. Wt: 302.12 g/mol
InChI Key: JOVRIPGYHSRFFR-UHFFFAOYSA-N
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Description

1-Amino-4-bromoanthraquinone is a chemical compound belonging to the class of anthraquinones . These compounds play significant roles in both medicine and the textile industry. Bromaminic acid serves as an essential precursor for obtaining dyes and biologically active compounds by replacing the C4-bromo substituent with various (ar)alkylamino residues .


Synthesis Analysis

  • Preparation of Bromaminic Acid Sodium Salt and 1-Amino-2,4-dibromoanthraquinone

    • Bromaminic acid sodium salt and 1-amino-2,4-dibromoanthraquinone can be synthesized directly from 1-aminoanthraquinone with excellent yields and high purities .

Scientific Research Applications

Synthesis and Dye Production

1-Amino-4-bromoanthraquinone, also known as bromoamine acid, is a significant intermediate in dye manufacturing. A study by Yang et al. (2006) explored the bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid, a major impurity in its synthesis. They developed a more efficient process for producing high-quality bromoamine acid, enhancing its utility in dye production (Yang et al., 2006). Additionally, Malik et al. (2015) reported the synthesis of bromaminic acid analogues, which serve as precursors for dyes and potentially for biologically active compounds (Malik et al., 2015).

Novel Dye Development

Research by Malik et al. (2016) focused on the synthesis of novel 1-amino-4-(ar)alkylaminoanthraquinone derivatives as new dyes. They utilized copper-catalyzed Ullmann condensation for this purpose, highlighting the versatility of 1-amino-4-bromoanthraquinone in developing a range of dye colors (Malik et al., 2016).

Environmental Applications

In environmental science, the degradation of 1-amino-4-bromoanthraquinone-2-sulfonic acid, a compound related to 1-amino-4-bromoanthraquinone, has been explored. Lu et al. (2019) isolated a novel strain capable of degrading anthraquinone compounds under aerobic conditions, offering potential applications in treating wastewater containing anthraquinone dye intermediates (Lu et al., 2019).

Biodegradation Research

Research into the biodegradation of 1-amino-4-bromoanthraquinone derivatives has also been conducted. Fan et al. (2009) studied the decolorization of 1-amino-4-bromoanthraquinone-2-sulfonic acid by a newly isolated bacterial strain. This research is significant for understanding how these compounds can be broken down in the environment (Fan et al., 2009).

Pharmaceutical Research

In the pharmaceutical field, the structural derivatives of 1-amino-4-bromoanthraquinone have been explored for their potential medicinal applications. Baqi et al. (2009) synthesized anthraquinone derivatives related to 1-amino-4-bromoanthraquinone, investigating their affinity for P2Y12 receptors. These findings are relevant for developing antithrombotic drugs (Baqi et al., 2009).

Analytical Applications

1-Amino-4-bromoanthraquinone derivatives have been used in analytical chemistry as well. Tan et al. (2005) utilized a derivative, 1-amino-4-allyloxyanthraquinone, as a fluorescent indicator in an optochemical sensor for ornidazole assay. This demonstrates the compound's utility in sensitive analytical procedures (Tan et al., 2005).

properties

IUPAC Name

1-amino-4-bromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVRIPGYHSRFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347880
Record name 1-Amino-4-bromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-bromoanthraquinone

CAS RN

81-62-9
Record name 1-Amino-4-bromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-4-bromoanthraquinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

halogenating said compound (B) by diluting the reaction mixture with a protic solvent and introducing a bromine/methanol mixture at -20° to +70° C. to give 1-amino-4-bromo-anthraquinone (C),
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Synthesis routes and methods II

Procedure details

1-Amino-4-bromoanthraquinone-2-carboxylic acid (38 grams, 0.11 mole) was dissolved in 200 ml. of water and 50 ml. of 10 M sodium hydroxide solution. The mixture was heated on a steam bath to 90°-100° C., and 40 g (b 0.23 mole) sodium hydrosulfite was added. Heating was continued with stirring for 2 hours, after which the mixture was cooled to room temperature. The resuting solid was collected by filtration and washed with water until the filtrate was neutral. The solid was dried at 80° C. to give 24.9 g (75% yield) of 1-amino-4-bromoanthraquinone. The Thin Layer Chromatogram of the crude product showed the presence of a small amount of impurity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
EM Malik, Y Baqi, CE Müller - Beilstein Journal of organic …, 2015 - beilstein-journals.org
… In the present study we describe convenient optimized methods for the synthesis of various 2-substituted 1-amino-4-bromoanthraquinone derivatives (bromaminic acid analogues) …
Number of citations: 23 www.beilstein-journals.org
Y Baqi, S Weyler, J Iqbal, H Zimmermann… - Purinergic Signalling, 2009 - Springer
… methyl-4-arylaminoanthraquinones, 1-amino-4-bromoanthraquinone 2-sulfonic acid esters and sulfonamides, and bis-(1-amino-4-bromoanthraquinone) sulfonamides, and investigated …
Number of citations: 87 link.springer.com
J Yano - Journal of the Electrochemical Society, 1997 - iopscience.iop.org
A red quinone 1‐amino‐4‐bromoanthraquinone‐2‐sulfonate (BA) was electroreduced to produce the corresponding colorless dihydroxy compound. The peak potential separation for …
Number of citations: 58 iopscience.iop.org
L Fan, S Zhu, D Liu, J Ni - Dyes and Pigments, 2008 - Elsevier
Sphingomonas herbicidovorans FL decolorized 1-amino-4-bromoanthraquinone-2-sulfonic acid and grew with it as the sole carbon source. The maximum rate of decolorization was …
Number of citations: 19 www.sciencedirect.com
H Inoue, M Hida, TD Tuong, T Murata - Bulletin of the Chemical …, 1973 - journal.csj.jp
The photo-amination reaction of sodium 1-amino-4-bromoanthraquinone-2-sulfonate (I) was studied. The experimental results may be summarized as follows: 1) The photo-reaction is …
Number of citations: 24 www.journal.csj.jp
H Inoue, K Nakamura, S Katô, M Hida - Bulletin of the Chemical …, 1975 - journal.csj.jp
… We also have found that the bromine atom of sodium 1-amino-4-bromoanthraquinone-2-sulfonate (I) is replaced by ammonia or alkylamines under the irradiation of visible light.**) In a …
Number of citations: 18 www.journal.csj.jp
L Fan, S Zhu, D Liu, J Ni - International Biodeterioration & Biodegradation, 2009 - Elsevier
… A novel isolate of Sphingomonas herbicidovorans could decolorize 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromoamine acid, BAA), an intermediate of anthraquinone dyes, …
Number of citations: 29 www.sciencedirect.com
H Lu, X Guan, J Wang, J Zhou, H Zhang - Journal of Environmental …, 2015 - Elsevier
… To speed up the process, in the present study, effects of various nutrients on 1-amino-4-bromoanthraquinone-2-sulfonic acid (ABAS) decolorization by Sphingomonas xenophaga QYY …
Number of citations: 9 www.sciencedirect.com
J Wang, H Lu, R Jin, J Zhou, G Liu, L Xing - Process Biochemistry, 2009 - Elsevier
… 1-Amino-4-bromoanthraquinone-2-sulfonic acid was kindly presented by Dye Synthesis Laboratory of Dalian University of Technology. The maximum absorbance wavelength of ABAS …
Number of citations: 16 www.sciencedirect.com
EM Malik, M Rashed, L Wingen, Y Baqi, CE Müller - Dyes and Pigments, 2016 - Elsevier
… The 2-substituted 1-amino-4-bromoanthraquinone derivatives (bromaminic acid analogues) were reacted with a variety of alkyl-, aryl-, and aralkylamines. Different reaction conditions …
Number of citations: 19 www.sciencedirect.com

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